(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
Brand Name: Vulcanchem
CAS No.: 161583-25-1
VCID: VC20910440
InChI: InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1
SMILES: CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C36H37NP2
Molecular Weight: 545.6 g/mol

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

CAS No.: 161583-25-1

Cat. No.: VC20910440

Molecular Formula: C36H37NP2

Molecular Weight: 545.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine - 161583-25-1

Specification

CAS No. 161583-25-1
Molecular Formula C36H37NP2
Molecular Weight 545.6 g/mol
IUPAC Name (1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine
Standard InChI InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1
Standard InChI Key ZVNAHLJBPYKGBV-WJOKGBTCSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
SMILES CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a complex organic compound with significant applications in catalysis and asymmetric synthesis. Its molecular formula is C36H37NP2, and it has a molecular weight of approximately 545.63 g/mol . This compound serves as a chiral ligand, particularly in metal-catalyzed reactions involving transition metals like iridium and platinum.

Applications in Catalysis

This compound is primarily used as a ligand in asymmetric synthesis, facilitating the formation of iridium complexes that are crucial for reducing α,β-unsaturated ketones to allylic alcohols . Additionally, it forms platinum complexes that have been studied for their potential use in hydroformylation reactions .

Key Applications:

  • Asymmetric Synthesis: Acts as a chiral ligand enhancing selectivity.

  • Iridium-Catalyzed Reactions: Reduces unsaturated ketones to allylic alcohols.

  • Platinum Complexes: Investigated for hydroformylation processes.

Synthesis Methods

The synthesis typically involves reacting 1-phenylethylamine with diphenylphosphine under controlled conditions using suitable coupling agents or catalysts to ensure high enantiomeric purity.

Synthesis Overview:

  • Reactants:

    • Diphenylphosphine

    • 1-Phenylethylamine

    • Coupling agents/catalysts

  • Conditions: Careful control over reaction conditions is necessary.

Safety Considerations

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine poses hazards due to its corrosive nature; it causes severe skin burns and eye damage according to GHS classifications .

Hazard Information:

Hazard CodeDescription
H314Causes severe skin burns and eye damage
H318Causes serious eye damage

Precautions include wearing protective gear when handling this compound.

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